2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol
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Overview
Description
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a benzoxazole ring, a dinitrophenol group, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dinitrophenol Group: This step involves nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the tert-Butylphenyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenolic and benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, while the dinitrophenol group may participate in redox reactions. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrobenzene
- 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitroaniline
Uniqueness
The uniqueness of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the dinitrophenol group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H20N4O6 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4,6-dinitrophenol |
InChI |
InChI=1S/C24H20N4O6/c1-24(2,3)16-6-4-14(5-7-16)23-26-19-9-8-17(11-21(19)34-23)25-13-15-10-18(27(30)31)12-20(22(15)29)28(32)33/h4-13,29H,1-3H3 |
InChI Key |
XQAOXSPNMXJEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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